

Application Notes and Protocols for GSK8573 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: GSK8573

Cat. No.: B607867

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8573 is a critical tool for researchers engaged in the discovery and development of inhibitors targeting the bromodomains of BAZ2A and BAZ2B. While not an active inhibitor of these targets, **GSK8573** serves as a structurally related, inactive negative control for the potent and selective BAZ2A/B inhibitor, GSK2801.^[1] The primary utility of **GSK8573** lies in its ability to help researchers differentiate between on-target and off-target effects in high-throughput screening (HTS) and downstream validation assays. By demonstrating a lack of activity against BAZ2A and BAZ2B, while retaining affinity for BRD9, **GSK8573** allows for the confident attribution of biological effects to the specific inhibition of BAZ2A/B by active compounds like GSK2801.^[1]

These application notes provide detailed protocols for the use of **GSK8573** as a negative control in biochemical HTS assays designed to identify and characterize inhibitors of BAZ2A and BAZ2B.

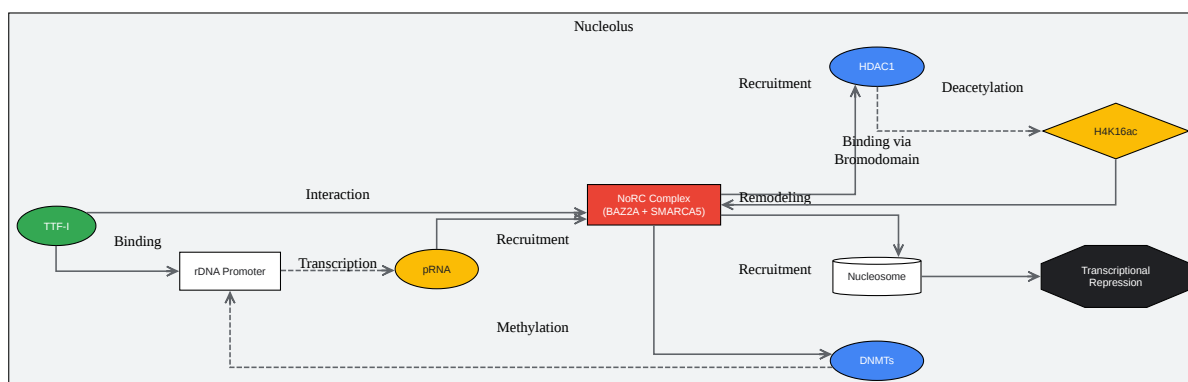
Data Presentation: Quantitative Comparison of GSK8573 and GSK2801

The following tables summarize the key quantitative data for **GSK8573** and its active counterpart, GSK2801, providing a clear comparison of their binding affinities and selectivity.

Compound	Target	Dissociation Constant (Kd)	Assay Type	Reference
GSK2801	BAZ2A	257 nM	Isothermal Titration Calorimetry (ITC)	[1] [2] [3]
BAZ2B	136 nM	Isothermal Titration Calorimetry (ITC)		
BRD9	1.1 μ M	Isothermal Titration Calorimetry (ITC)		
TAF1L(2)	3.2 μ M	Isothermal Titration Calorimetry (ITC)		
GSK8573	BAZ2A	Inactive	Biolayer Interferometry (BLI)	
BAZ2B	Inactive	Biolayer Interferometry (BLI)		
BRD9	1.04 μ M	Isothermal Titration Calorimetry (ITC)		

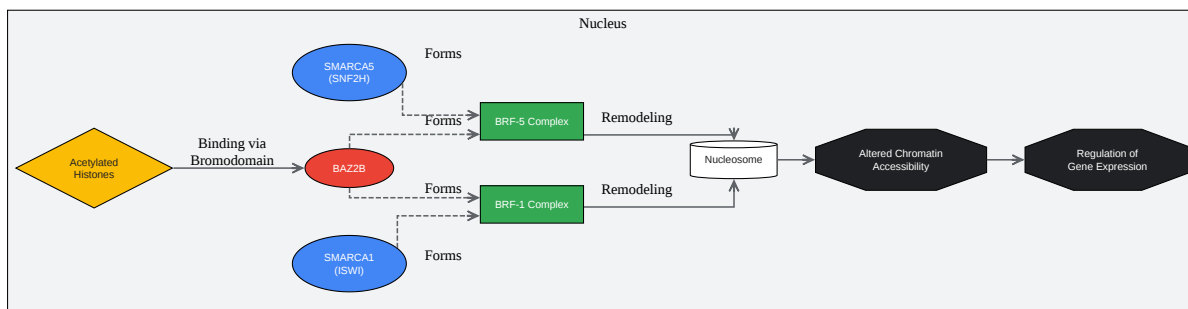
Signaling Pathways

The following diagrams illustrate the signaling pathways involving BAZ2A and BAZ2B, providing context for the development of HTS assays.



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BAZ2A/NoRC-mediated transcriptional repression at ribosomal DNA.



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BAZ2B-containing ISWI chromatin remodeling complexes and their function.

Experimental Protocols

The following are generalized high-throughput screening protocols for identifying inhibitors of BAZ2A/B, incorporating **GSK8573** as a crucial negative control.

Protocol 1: AlphaScreen Assay for BAZ2B Inhibition

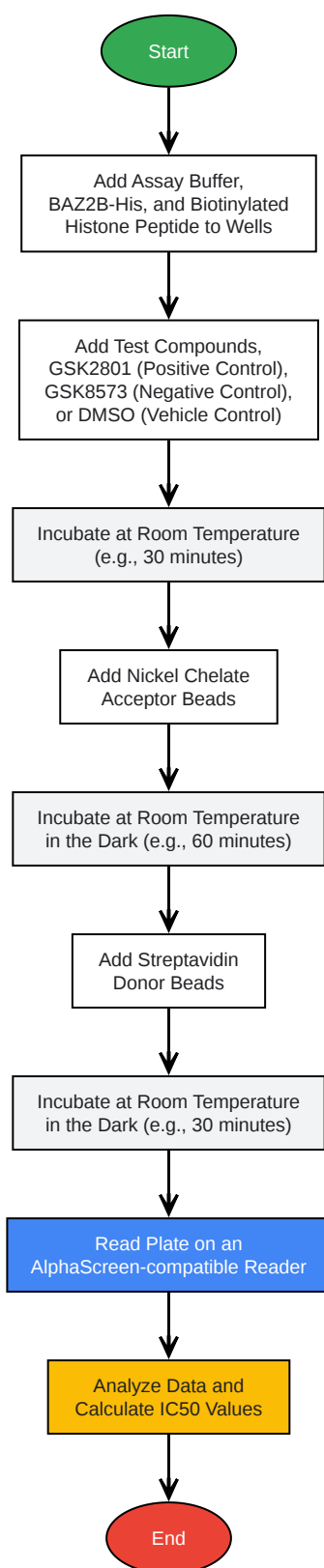
This protocol is adapted from commercially available BAZ2B inhibitor screening assay kits and is designed for a 384-well plate format.

Materials:

- Recombinant His-tagged BAZ2B protein
- Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16

- Streptavidin-coated Donor beads
- Nickel Chelate Acceptor beads
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- GSK2801 (positive control)
- **GSK8573** (negative control)
- Test compounds
- 384-well white opaque microplates

Experimental Workflow:



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Workflow for the BAZ2B AlphaScreen assay.

Procedure:

- **Compound Plating:** Prepare serial dilutions of test compounds, GSK2801, and **GSK8573** in DMSO. Dispense a small volume (e.g., 1 μ L) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.
- **Reagent Preparation:** Prepare a master mix containing assay buffer, His-tagged BAZ2B protein, and biotinylated histone peptide at their final desired concentrations.
- **Reagent Addition:** Add the master mix to all wells of the 384-well plate.
- **Incubation 1:** Incubate the plate at room temperature for 30 minutes to allow for compound binding to the BAZ2B bromodomain.
- **Acceptor Bead Addition:** Add Nickel Chelate Acceptor beads to all wells.
- **Incubation 2:** Incubate the plate in the dark at room temperature for 60 minutes to allow the His-tagged BAZ2B to bind to the acceptor beads.
- **Donor Bead Addition:** Add Streptavidin-coated Donor beads to all wells.
- **Incubation 3:** Incubate the plate in the dark at room temperature for 30 minutes to allow the biotinylated histone peptide to bind to the donor beads.
- **Data Acquisition:** Read the plate on a microplate reader capable of detecting the AlphaScreen signal.
- **Data Analysis:** The signal will be high in the vehicle control wells (indicating BAZ2B-histone interaction) and low in the presence of an effective inhibitor like GSK2801. **GSK8573** should not significantly reduce the signal, confirming that any observed inhibition is specific to the BAZ2A/B target. Calculate IC₅₀ values for the active compounds.

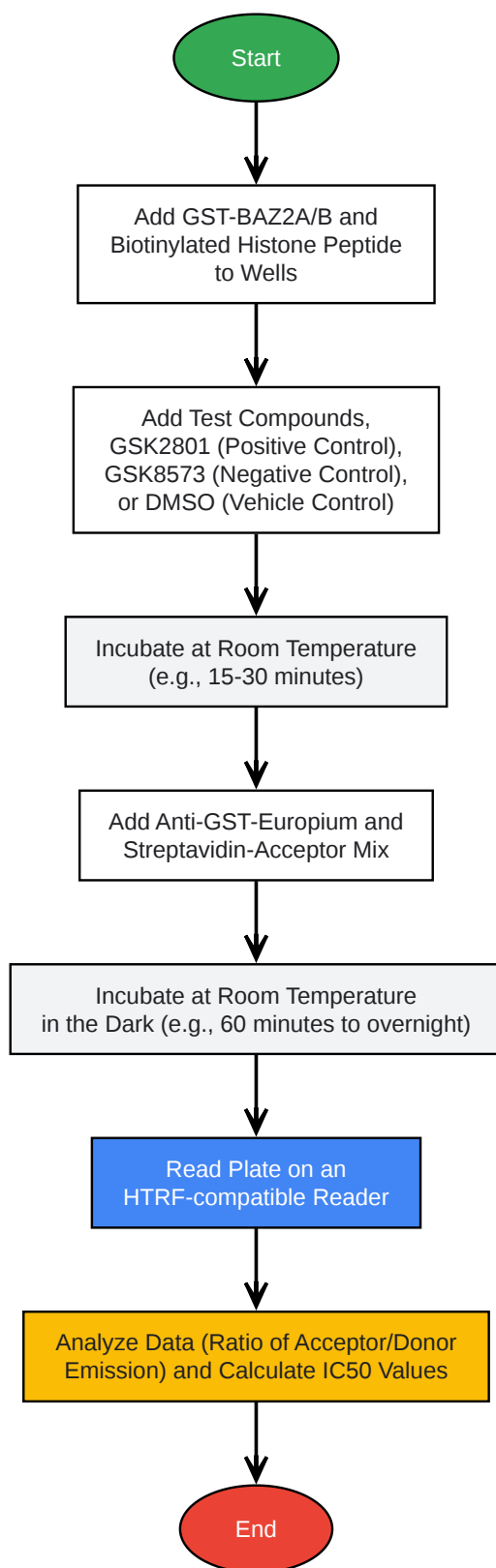
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BAZ2A/B Inhibition

This protocol outlines a general HTRF assay for screening BAZ2A/B inhibitors, utilizing a similar principle of proximity-based detection.

Materials:

- Recombinant GST-tagged BAZ2A or BAZ2B protein
- Biotinylated histone H4 peptide acetylated at key lysine residues
- Anti-GST antibody conjugated to a Europium cryptate donor
- Streptavidin conjugated to an acceptor fluorophore (e.g., d2 or XL665)
- HTRF Assay Buffer
- GSK2801 (positive control)
- **GSK8573** (negative control)
- Test compounds
- 384-well low-volume white or black microplates

Experimental Workflow:



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Workflow for the BAZ2A/B HTRF assay.

Procedure:

- **Compound Plating:** As described in the AlphaScreen protocol, dispense serially diluted compounds, controls (GSK2801, **GSK8573**), and DMSO into a 384-well plate.
- **Protein and Peptide Addition:** Add the GST-tagged BAZ2A or BAZ2B protein and the biotinylated histone peptide to the wells.
- **Incubation 1:** Incubate the plate at room temperature for 15-30 minutes.
- **Detection Reagent Addition:** Add a mixture of the anti-GST Europium cryptate and Streptavidin-acceptor to all wells.
- **Incubation 2:** Incubate the plate in the dark at room temperature for at least 60 minutes (incubation time may need to be optimized).
- **Data Acquisition:** Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
- **Data Analysis:** Calculate the ratio of the acceptor to donor emission signals. A high ratio indicates proximity and therefore binding. Active inhibitors will decrease this ratio. **GSK8573** should show a minimal effect on the ratio. Determine the IC50 values for active compounds.

Conclusion

GSK8573 is an indispensable tool for robust and reliable high-throughput screening of BAZ2A and BAZ2B bromodomain inhibitors. Its use as a negative control, in conjunction with the active probe GSK2801, enables researchers to confidently identify specific inhibitors and eliminate false positives arising from off-target effects or compound scaffold-related artifacts. The protocols and data presented herein provide a framework for the effective implementation of **GSK8573** in HTS campaigns, ultimately contributing to the development of novel therapeutics targeting this important class of epigenetic readers.

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References

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